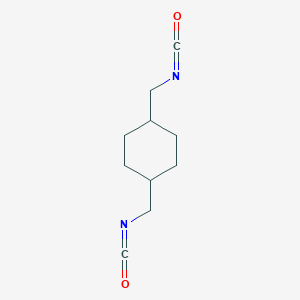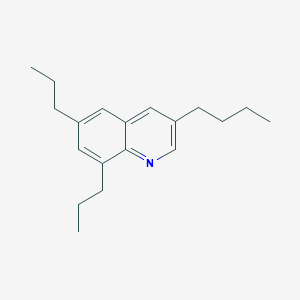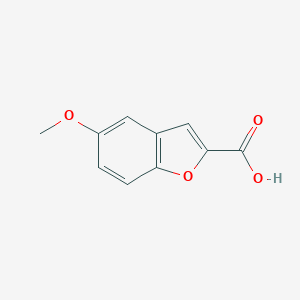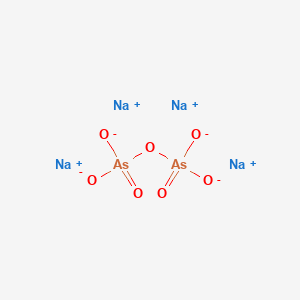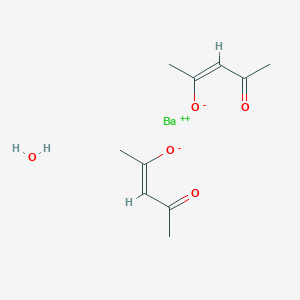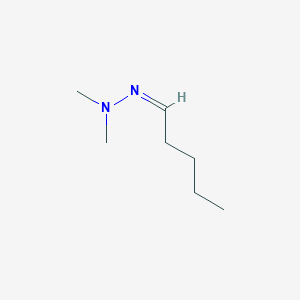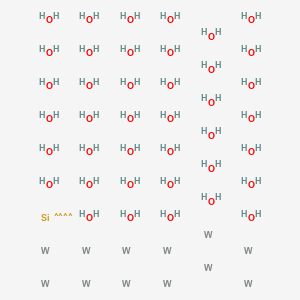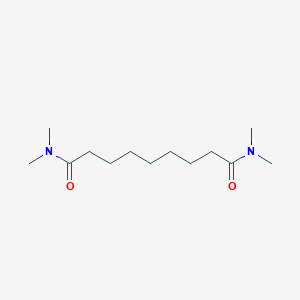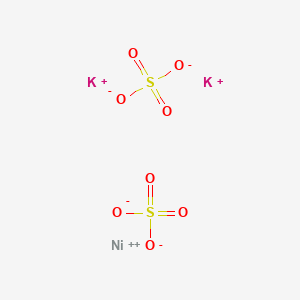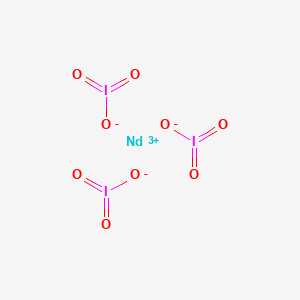
Neodymium triiodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium triiodate is a rare earth metal compound that has gained significant attention in scientific research applications. This compound has unique properties that make it an ideal candidate for various laboratory experiments.
Aplicaciones Científicas De Investigación
Neodymium triiodate has a wide range of scientific research applications. It is commonly used in the field of materials science, where it is used as a precursor in the synthesis of neodymium-doped materials. These materials are used in the manufacture of high-performance magnets, lasers, and phosphors.
Mecanismo De Acción
The mechanism of action of neodymium triiodate is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, to alter their function. This interaction may be due to the unique electronic and magnetic properties of neodymium triiodate.
Efectos Bioquímicos Y Fisiológicos
Neodymium triiodate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, neodymium triiodate has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of neodymium triiodate is its unique properties, which make it an ideal candidate for various laboratory experiments. However, the compound is highly reactive and requires careful handling. Additionally, neodymium triiodate is expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for neodymium triiodate research. One area of interest is the development of neodymium-doped materials with improved magnetic and optical properties. Additionally, there is potential for neodymium triiodate to be used in the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, neodymium triiodate is a rare earth metal compound with unique properties that make it an ideal candidate for various laboratory experiments. The compound has a wide range of scientific research applications, including materials science and potential therapeutic applications. Further research is needed to fully understand the mechanism of action and potential future directions of neodymium triiodate.
Métodos De Síntesis
The synthesis of neodymium triiodate can be achieved through the reaction of neodymium oxide with iodine pentoxide in a vacuum. This reaction results in the formation of neodymium triiodate and oxygen gas. The reaction is exothermic and requires careful handling due to the high reactivity of iodine pentoxide.
Propiedades
Número CAS |
14732-16-2 |
|---|---|
Nombre del producto |
Neodymium triiodate |
Fórmula molecular |
I3NdO9-3 |
Peso molecular |
668.95 g/mol |
Nombre IUPAC |
neodymium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
SEHRUTVBKBCDGC-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3] |
SMILES canónico |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



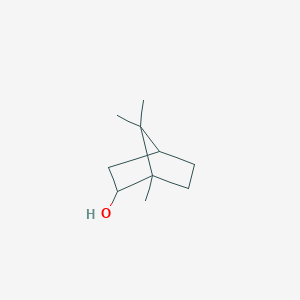
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

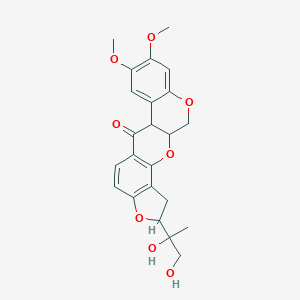
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)
